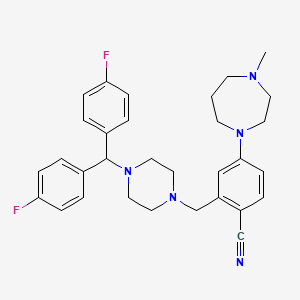
(10Z)-10-Heptadecenoic acid methyl ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10Z)-10-Heptadecenoic acid methyl ester-d3 is a deuterated fatty acid methyl ester. This compound is a derivative of heptadecenoic acid, where the hydrogen atoms at specific positions are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-Heptadecenoic acid methyl ester-d3 typically involves the esterification of (10Z)-10-Heptadecenoic acid with methanol-d3 (deuterated methanol). The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
(10Z)-10-Heptadecenoic acid+Methanol-d3Acid Catalyst(10Z)-10-Heptadecenoic acid methyl ester-d3+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of deuterated methanol in large quantities is essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(10Z)-10-Heptadecenoic acid methyl ester-d3 can undergo various chemical reactions, including:
Oxidation: The double bond in the heptadecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(10Z)-10-Heptadecenoic acid methyl ester-d3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems, as deuterium-labeled compounds can be distinguished from their non-labeled counterparts using mass spectrometry.
Reaction Mechanism Studies: Helps in understanding the mechanisms of chemical reactions by observing the behavior of deuterium atoms.
Pharmaceutical Research: Used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated analogs.
Industrial Applications: Used in the production of deuterated solvents and reagents for various chemical processes.
Mecanismo De Acción
The mechanism of action of (10Z)-10-Heptadecenoic acid methyl ester-d3 in biological systems involves its incorporation into metabolic pathways. The deuterium atoms in the compound can affect the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes. The molecular targets and pathways involved include fatty acid metabolism and lipid biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
(10Z)-10-Heptadecenoic acid methyl ester: The non-deuterated version of the compound.
(10Z)-10-Heptadecenoic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
(10Z)-10-Heptadecenoic acid: The parent fatty acid without esterification.
Uniqueness
The uniqueness of (10Z)-10-Heptadecenoic acid methyl ester-d3 lies in its deuterium labeling. This modification provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways. The presence of deuterium can also lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it a valuable tool in scientific studies.
Propiedades
Fórmula molecular |
C18H34O2 |
|---|---|
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
trideuteriomethyl (Z)-heptadec-10-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8-/i2D3 |
Clave InChI |
JNSUZRHLHDQGPN-ZDJLJVEESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)CCCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
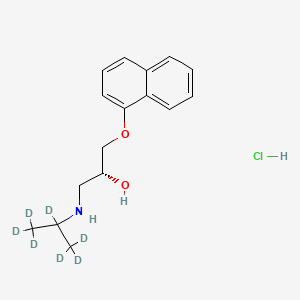
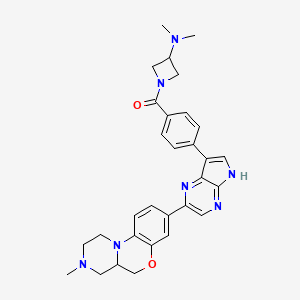
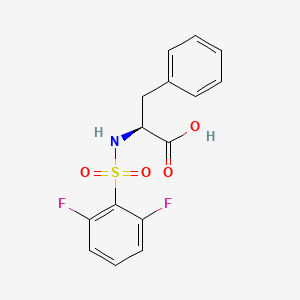

![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
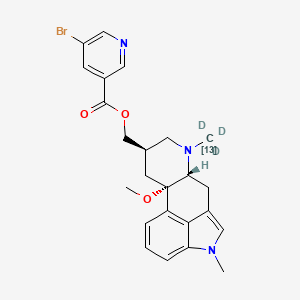
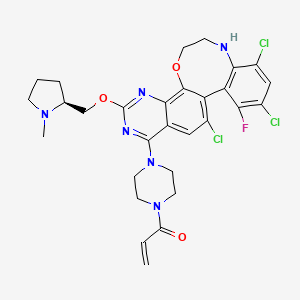
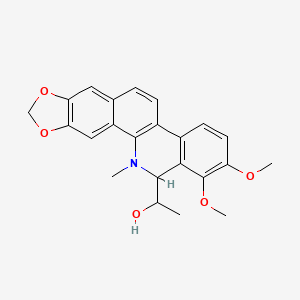
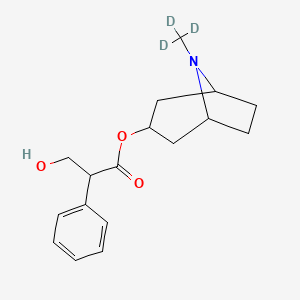
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

